molecular formula C12H24O4 B14543001 Oxirane, [[2-[1-(pentyloxy)ethoxy]ethoxy]methyl]- CAS No. 62329-07-1

Oxirane, [[2-[1-(pentyloxy)ethoxy]ethoxy]methyl]-

Cat. No.: B14543001
CAS No.: 62329-07-1
M. Wt: 232.32 g/mol
InChI Key: UFQVUQCIRKYXPL-UHFFFAOYSA-N
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Description

Oxirane, [[2-[1-(pentyloxy)ethoxy]ethoxy]methyl]- is an organic compound with the molecular formula C_8H_16O_2. It is a type of epoxide, which is a three-membered cyclic ether. Epoxides are known for their high reactivity due to the strain in the three-membered ring. This compound is used in various chemical reactions and has applications in different fields such as chemistry, biology, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Oxirane, [[2-[1-(pentyloxy)ethoxy]ethoxy]methyl]- typically involves the reaction of an appropriate alkene with a peracid, such as m-chloroperoxybenzoic acid (mCPBA), to form the epoxide ring. The reaction conditions usually require a solvent like dichloromethane and are carried out at low temperatures to prevent side reactions .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions and can handle larger volumes of reactants. The use of catalysts, such as titanium silicalite, can also enhance the efficiency of the epoxidation process .

Chemical Reactions Analysis

Types of Reactions

Oxirane, [[2-[1-(pentyloxy)ethoxy]ethoxy]methyl]- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Oxirane, [[2-[1-(pentyloxy)ethoxy]ethoxy]methyl]- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and polymer chemistry.

    Biology: Employed in the synthesis of biologically active molecules and as a reagent in biochemical assays.

    Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of epoxy resins, adhesives, and coatings

Mechanism of Action

The mechanism of action of Oxirane, [[2-[1-(pentyloxy)ethoxy]ethoxy]methyl]- involves the opening of the epoxide ring by nucleophiles. This ring-opening reaction is facilitated by the strain in the three-membered ring, making it highly reactive. The compound can interact with various molecular targets, including proteins and nucleic acids, through covalent bonding, leading to changes in their structure and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Oxirane, [[2-[1-(pentyloxy)ethoxy]ethoxy]methyl]- is unique due to its specific substituents, which impart distinct physical and chemical properties. The presence of the pentyloxy group increases its hydrophobicity, making it suitable for applications where water resistance is desired .

Properties

CAS No.

62329-07-1

Molecular Formula

C12H24O4

Molecular Weight

232.32 g/mol

IUPAC Name

2-[2-(1-pentoxyethoxy)ethoxymethyl]oxirane

InChI

InChI=1S/C12H24O4/c1-3-4-5-6-14-11(2)15-8-7-13-9-12-10-16-12/h11-12H,3-10H2,1-2H3

InChI Key

UFQVUQCIRKYXPL-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC(C)OCCOCC1CO1

Origin of Product

United States

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